Pentachlorocyclopentadiene

描述

Historical Trajectories of Academic Inquiry on Pentachlorocyclopentadiene

Early academic inquiry into compounds related to this compound can be traced back to studies on highly chlorinated cyclopentadiene (B3395910) derivatives. A notable early synthesis involving a related compound was the formation of bis(pentachlorocyclopentadienyl) from hexachlorocyclopentadiene (B6142220). acs.org In 1955, researchers E. T. McBee, J. D. Idol Jr., and C. W. Roberts reported the reaction of hexachlorocyclopentadiene with cuprous chloride in 80% ethanol (B145695) at 25°C to produce bis(pentachlorocyclopentadienyl). acs.orgacs.org This work, presented at the 127th Meeting of the American Chemical Society, was a significant contribution to the understanding of the chemistry of perchlorinated cyclic compounds. acs.orgacs.org The structure of the resulting dimer was supported by ultraviolet absorption spectroscopy and by its reduction to bicyclopentyl. acs.org These early studies laid the groundwork for understanding the reactivity of the pentachlorocyclopentadienyl moiety.

Positioning this compound within Contemporary Organic Chemistry Paradigms

In contemporary organic chemistry, this compound is recognized for its role as a reactive diene, particularly in Diels-Alder reactions. researchgate.net The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, and cyclopentadiene and its derivatives are among the most reactive dienes for this purpose. researchgate.netnih.gov The high reactivity and yields of these cycloadditions make them suitable for applications in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form by-products that are easily removed. researchgate.net

This compound's utility is particularly evident in the synthesis of complex polycyclic cage compounds. rsc.org For instance, Diels-Alder reactions between cyclopentadiene analogs and p-benzoquinone have been explored in water, yielding high percentages of the desired adducts. rsc.org These adducts can be further elaborated into intricate cage structures. rsc.org The principles of these reactions can be extended to the use of this compound to create highly chlorinated and sterically hindered polycyclic systems.

Theoretical Frameworks Guiding this compound Research

The chemical behavior of this compound is guided by fundamental theoretical frameworks in organic chemistry, primarily molecular orbital (MO) theory and the principles of pericyclic reactions. As a conjugated diene, the pi bonds in this compound are separated by a single sigma bond. youtube.com According to MO theory, the p-orbitals on the sp2-hybridized carbon atoms combine to form a set of molecular orbitals that extend over the entire conjugated system. youtube.com This delocalization of electrons influences the compound's stability and reactivity.

The Diels-Alder reaction, a key transformation for this compound, is a type of pericyclic reaction, which proceeds through a concerted cyclic transition state. The stereochemistry of these reactions, such as the preference for the endo product, was established by Alder and Stein and is explained by secondary orbital interactions. nih.gov Computational chemistry provides further theoretical understanding through the calculation of molecular descriptors. nih.gov

Computed Properties of this compound

| Property | Value |

|---|---|

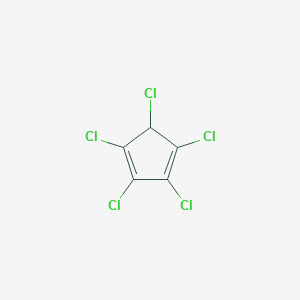

| IUPAC Name | 1,2,3,4,5-pentachlorocyclopenta-1,3-diene |

| Molecular Formula | C5HCl5 |

| Molecular Weight | 238.3 g/mol |

| InChI | InChI=1S/C5HCl5/c6-1-2(7)4(9)5(10)3(1)8/h1H |

| InChIKey | SPEJYXWMSKCTFT-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Methodological Diversification in this compound Studies

The study of this compound has benefited from a diverse range of methodological approaches, spanning both synthetic and analytical techniques.

Synthetic methodologies often involve the manipulation of related perchlorinated compounds. For example, the synthesis of bis-(pentachlorocyclopentadienyl) is achieved through the reductive coupling of hexachlorocyclopentadiene. acs.org The versatility of cyclopentadiene derivatives in synthesis is also highlighted by their use in multicomponent reactions (MCRs). MCRs allow for the rapid construction of complex molecular scaffolds from three or more starting materials in a single step, a strategy of growing importance in diversity-oriented synthesis. nih.gov

A variety of analytical methods are employed to characterize this compound and its reaction products. Spectroscopic techniques are crucial, with mass spectrometry and infrared (IR) spectroscopy being standard methods for structure elucidation. nih.govnist.gov Nuclear quadrupole resonance (NQR) spectroscopy has also been used to study the electronic environment of the chlorine atoms in related perchloro compounds. acs.org Furthermore, chromatographic techniques such as gas chromatography are essential for separating and identifying components in reaction mixtures. nist.gov

Key Reactions and Methodologies

| Reaction/Method | Description |

|---|---|

| Synthesis from Hexachlorocyclopentadiene | Reductive coupling using reagents like cuprous chloride to form dimeric structures such as bis-(pentachlorocyclopentadienyl). acs.orgacs.org |

| Diels-Alder Cycloaddition | Acts as a diene in [4+2] cycloaddition reactions with various dienophiles (e.g., benzoquinones) to form polycyclic adducts. researchgate.netrsc.org |

| Multicomponent Reactions (MCRs) | Can be envisioned as a component in MCRs to build complex heterocyclic structures, a key strategy in diversity-oriented synthesis. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentachlorocyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl5/c6-1-2(7)4(9)5(10)3(1)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEJYXWMSKCTFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024248 | |

| Record name | Pentachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25329-35-5, 25154-43-2 | |

| Record name | 1,2,3,4,5-Pentachloro-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25329-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5-Pentachlorocyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorocyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025329355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorocyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTACHLOROCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9WB3883I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pentachlorocyclopentadiene

Advanced Synthetic Routes to Pentachlorocyclopentadiene and its Precursors

The synthesis of this compound often involves the controlled dechlorination of its perchlorinated precursor, hexachlorocyclopentadiene (B6142220). Various methods have been explored to achieve high yields and to understand the underlying reaction mechanisms.

Investigations into High-Yield Synthesis Protocols

The preparation of this compound can be achieved through the reduction of hexachlorocyclopentadiene. One established method involves the use of zinc in hydrochloric acid solution, which facilitates a stepwise reduction. rsc.org Another approach to synthesizing the precursor, hexachlorocyclopentadiene, involves the photochlorination and high-temperature chlorination of petroleum pentane, which has been reported to yield approximately 70% of the desired product. chemicalbook.com

Electrochemical methods have also been investigated for the reduction of hexachlorocyclopentadiene. Cyclic voltammetry studies in acetonitrile (B52724) solution have shown that hexachlorocyclopentadiene undergoes a well-defined, irreversible cathodic peak at -0.73 V, followed by a series of smaller reduction peaks, indicating a stepwise reduction process. rsc.org While this method offers a controlled approach to dechlorination, the yield of this compound can be low, with one study reporting only a ~1% yield when quenching the reaction with methanol (B129727). nih.gov

| Precursor | Reagents/Method | Product | Reported Yield |

| Hexachlorocyclopentadiene | Zinc, Hydrochloric Acid | 1,2,3,4,5-Pentachlorocyclopentadiene | Not specified |

| Petroleum Pentane | Photochlorination, High-Temperature Chlorination | Hexachlorocyclopentadiene | ~70% chemicalbook.com |

| Hexachlorocyclopentadiene | Electrochemical Reduction (quenched with methanol) | Pentachlorocyclopentadienyl cation (leading to related products) | ~1% nih.gov |

Mechanistic Elucidation of Formation Pathways

The formation of this compound from hexachlorocyclopentadiene proceeds through a reduction mechanism. In chemical reductions, such as with zinc and HCl, the process is believed to occur in a stepwise manner, where chlorine atoms are sequentially removed from the cyclopentadiene (B3395910) ring. rsc.org

Electrochemical studies provide further insight into the reduction pathway. The initial step in the electrochemical reduction is proposed to be the addition of four electrons to hexachlorocyclopentadiene, followed by a concerted mechanism where electron transfer and C-Cl bond dissociation occur simultaneously. This leads to the formation of a dianion and chloride ions. This dianion is then rapidly protonated by available proton sources to form tetrachlorocyclopentadiene, with this compound being a key intermediate in this process. rsc.org

Furthermore, the formation of halocyclopentadienes, including this compound, has been observed from the chlorination of phenolic compounds. This suggests an alternative formation pathway that is relevant in environmental contexts, particularly in water treatment processes where chlorination is employed.

Catalytic Strategies in this compound Synthesis

Catalytic hydrodechlorination (HDC) presents a promising and effective method for the synthesis of this compound from hexachlorocyclopentadiene. rsc.org This process typically employs a catalyst to facilitate the reaction between hydrogen and the chlorinated compound.

Palladium on activated carbon (Pd/AC) has been identified as a highly effective catalyst for the hydrodechlorination of various chlorinated organic compounds. rsc.orgmdpi.com In a continuous flow micro-packed bed reactor, Pd/AC catalysts have demonstrated high conversion and selectivity. rsc.org The mechanism involves the reaction of hydrogen with the chlorine atoms on the hexachlorocyclopentadiene molecule, leading to the formation of hydrogen chloride and the less chlorinated this compound. ihpa.info This catalytic approach offers a cleaner and more controlled synthetic route compared to stoichiometric reduction methods.

| Catalyst | Support | Reactant | Product | Key Features |

| Palladium (Pd) | Activated Carbon (AC) | Hexachlorocyclopentadiene | This compound | High conversion and selectivity in continuous flow systems. rsc.org |

| Palladium (Pd) | Carbon (C) | Polychlorinated Biphenyls (PCBs) | Biphenyl, HCl | Operates at atmospheric pressure and moderate temperatures (180-260 °C). ihpa.info |

Derivatization Chemistry and Functionalization of the Pentachlorocyclopentadienyl Moiety

The pentachlorocyclopentadienyl group is a versatile ligand in organometallic chemistry and a reactive diene in cycloaddition reactions.

Synthesis of Pentachlorocyclopentadienyl Organometallic Complexes

The pentachlorocyclopentadienyl (CpCl₅) ligand can be incorporated into a variety of organometallic complexes. The synthesis of these complexes often involves the reaction of a pentachlorocyclopentadienyl salt or a related derivative with a metal precursor. For instance, the reaction of pentamethylcyclopentadienyllithium with mercuric chloride has been used to synthesize pentamethylcyclopentadienylmercuric chloride, a related cyclopentadienyl (B1206354) complex.

The synthesis of (η⁵-pentamethylcyclopentadienyl)(η⁵-pentachlorocyclopentadienyl)ruthenium(II) has been achieved through the reaction of the appropriate ruthenocene precursor with diazotetrachlorocyclopentadiene. Furthermore, electrochemical studies have been conducted on a series of unsymmetrical ruthenocenes, including a derivative containing the pentachlorocyclopentadienyl ligand. researchgate.net

Microwave-assisted synthesis has also been explored for the preparation of transition metal complexes, offering reduced reaction times and often improved yields compared to traditional heating methods. mdpi.com For example, the synthesis of iron(II) piano-stool complexes has been successfully carried out using microwave irradiation. mdpi.com

| Metal | Ligands | Synthetic Method | Yield |

| Ruthenium(II) | Pentamethylcyclopentadienyl, Pentachlorocyclopentadienyl | Reaction with diazotetrachlorocyclopentadiene | Not specified |

| Iron(II) | Cyclopentadienyl, Carbonyl, Phosphine | Microwave-assisted reaction of [Fe(η⁵-C₅H₅)(CO)₂I] with PPh₃ | 90% mdpi.com |

| Tungsten(0) | Carbonyl, other ligands | Microwave-assisted reaction of [W(CO)₆] | 85% mdpi.com |

| Various (Mn, Co, Ni, Cu, Zn, Cd) | Schiff base ligands | Conventional heating vs. Microwave irradiation | Higher yields with microwave (e.g., 77-84% vs. 60-70%) arabjchem.orgmdpi.com |

Cycloaddition Reactions Involving this compound

This compound is a potent diene in Diels-Alder reactions, a type of [4+2] cycloaddition, due to its electron-deficient nature. wikipedia.org It readily reacts with a variety of dienophiles to form bicyclic adducts.

The stereochemistry of the Diels-Alder reaction with this compound has been a subject of investigation. Electronic and steric factors influence the syn-anti isomerism of the resulting adducts. For many dienophiles, the reaction yields a bicycloheptene adduct where the chlorine atom on the bridge is predominantly in the anti position relative to the double bond. acs.org

The Diels-Alder dimerization of 1,2,3,4,5-pentachlorocyclopentadiene itself has been studied, affording a specific cycloadduct as the exclusive product. nih.gov Furthermore, its cycloaddition with norbornadiene also proceeds with high stereoselectivity, yielding a single [4+2] cycloadduct. nih.gov The reaction conditions for Diels-Alder reactions, such as temperature and solvent, can influence the reaction rate and selectivity. sigmaaldrich.com

Nucleophilic Substitution and Other Functional Group Transformations

The reactivity of this compound and its derivatives is significantly influenced by the high degree of halogenation. This electron-withdrawing environment makes the cyclopentadienyl ring susceptible to nucleophilic attack, a common pathway for functionalization. wikipedia.orgmasterorganicchemistry.com Nucleophilic substitution reactions on polychlorinated cyclopentadiene systems, including dimers of this compound, have been investigated. rsc.org These reactions often proceed via a nucleophilic substitution-addition mechanism. rsc.org

In a general nucleophilic substitution reaction, an electron-rich species, the nucleophile, attacks an electron-deficient substrate, replacing a leaving group. wikipedia.org For chlorinated compounds like this compound, the chloride ions serve as potential leaving groups. The reaction can be influenced by the nature of the nucleophile, the substrate, the solvent, and the reaction conditions. ksu.edu.sa

A notable example involves the reaction of the this compound dimer with potassium methoxide. rsc.org This reaction doesn't result in a simple substitution but leads to a triether, suggesting a more complex pathway involving dehydrohalogenation followed by nucleophilic substitution and addition steps. rsc.org Mechanistic considerations for these transformations sometimes invoke the possibility of stabilized carbanion intermediates. rsc.org

Functional group transformations are a cornerstone of synthetic chemistry, allowing for the conversion of one functional group into another. rsc.orgscribd.com For this compound, such transformations can introduce new chemical reactivity and allow for the synthesis of a wider range of derivatives. rsc.orgorganic-chemistry.org For instance, alcohols can be converted to iodides, and subsequently to phosphonium (B103445) salts, demonstrating multistep functional group interconversions. organic-chemistry.org While not specific to this compound itself, these general principles of functional group transformation are applicable to its derivatives, provided the reaction conditions are compatible with the polychlorinated ring system. youtube.com

The table below summarizes representative functional group transformations relevant to chlorinated organic compounds.

| Starting Material Type | Reagent(s) | Product Type | Transformation Type | Reference |

| Polychlorocyclopentadiene Dimer | Potassium Methoxide | Triether | Dehydrohalogenation, Nucleophilic Substitution-Addition | rsc.org |

| Alcohol | Triphenylphosphine, I₂ | Alkyl Iodide | Halogenation | organic-chemistry.org |

| Alkyl Halide | Strong Nucleophile (e.g., OH⁻) | Alcohol | Nucleophilic Substitution | wikipedia.org |

| Primary Amine | K₂RuO₄ | Nitrile | Oxidation | rsc.org |

Reaction Kinetics and Mechanistic Pathways of this compound Intermediates

The study of reaction kinetics provides critical insights into the rates and mechanisms of chemical transformations. vssut.ac.in For this compound, understanding the kinetics of its formation and subsequent reactions is essential for controlling chemical processes involving this intermediate.

Fundamental Studies of Reaction Dynamics and Rate Determinations

The pentachlorocyclopentadienyl radical is a key intermediate formed during the thermal decomposition of hexachlorocyclopentadiene (HCCP). nih.govacs.org The pyrolysis is initiated by the fission of a chlorine-carbon bond to generate this radical. nih.govacs.org Subsequent reactions of these radicals can lead to products like octachloronaphthalene. nih.govacs.org

The rate-determining step in this process is the initial C-Cl bond fission. nih.govacs.orglibretexts.org The rate constant for this unimolecular reaction has been calculated using canonical variational transition state theory over a wide range of temperatures. nih.govacs.org The rate of a reaction is influenced by factors such as temperature and reactant concentrations. vssut.ac.in Kinetic studies can determine the order of a reaction, which describes how the rate depends on the concentration of each reactant. fsu.edu In electrochemical studies, the electron transfer coefficient for the reduction of HCCP can be calculated from cyclic voltammograms by analyzing the variation of the cathodic peak potential with the scan rate, providing insight into the rate-determining step of the electron transfer process. rsc.org

The table below presents the calculated rate constant for the initial bond fission in hexachlorocyclopentadiene decomposition.

| Reaction | Temperature Range (K) | Rate Constant (k) | Theory/Method | Reference |

| C₅Cl₆ → C₅Cl₅• + Cl• | 500 - 2000 | 1.45 x 10¹⁵ exp(-222 ± 9 kJ mol⁻¹/RT) s⁻¹ | Canonical Variational Transition State Theory | nih.govacs.org |

Computational Modeling of Reaction Energetics and Transition States

Computational chemistry offers powerful tools for investigating reaction mechanisms, particularly for transient species like intermediates and transition states that are difficult to observe experimentally. youtube.comnih.gov Methods such as Density Functional Theory (DFT) are widely used to model the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.netmdpi.com The transition state is the specific configuration along the reaction coordinate that corresponds to the highest potential energy, and its structure provides insight into the mechanism. wikipedia.org

For reactions involving chlorinated cyclopentadienes, computational studies have been instrumental. For example, in the Diels-Alder cycloaddition of 1,2,3,4,5-pentachlorocyclopentadiene, semi-empirical (AM1) and ab initio calculations have been used to investigate the origins of the observed diastereofacial selectivity by modeling the transition states. researchgate.net These calculations can predict which isomeric product is favored both thermodynamically and kinetically. researchgate.net

Similarly, quantum chemical calculations have been applied to study the thermal decomposition of hexachlorocyclopentadiene, where a potential energy surface for the formation of the pentachlorocyclopentadienyl radical and subsequent products was developed. nih.govacs.org The activation strain model is another computational tool that decomposes the reaction's potential energy curve into strain energy (the energy required to distort the reactants into their transition-state geometry) and interaction energy (the chemical interaction between the distorted reactants). wikipedia.org This approach provides a detailed understanding of the factors controlling the activation energy. wikipedia.org

The table below summarizes findings from computational studies on related chlorinated compounds.

| Reaction System | Computational Method | Key Finding | Reference |

| Diels-Alder of this compound | Semi-empirical (AM1), Ab initio | Calculated transition states to explain diastereofacial selectivity. | researchgate.net |

| Thermal Decomposition of Hexachlorocyclopentadiene | Quantum Chemical Calculation | Developed a potential energy surface for the reaction pathway. | nih.govacs.org |

| C₂Cl₃ + O₂ Reaction | B3LYP/6-311G(d) | Optimized geometries of major intermediates and transition states. | researchgate.net |

Ligand Exchange and Coordination Chemistry Mechanisms

This compound gives rise to the pentachlorocyclopentadienyl (C₅Cl₅) ligand, which can coordinate to metal centers to form organometallic complexes. connectedpapers.comacs.orgacs.org The study of these complexes is a part of coordination chemistry, which involves a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.org

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.org These reactions can proceed through several different mechanisms. catalysis.blogyoutube.com

Dissociative (D) Mechanism: A two-step process where the departing ligand leaves first, forming a coordinatively unsaturated intermediate, which then rapidly binds the incoming ligand. This is common for octahedral complexes. libretexts.orgyoutube.com

Associative (A) Mechanism: A two-step process where the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the original ligand. This is often seen in square planar complexes. libretexts.orgyoutube.com

Interchange (I) Mechanism: A concerted process where the incoming ligand enters and the outgoing ligand leaves in a single step, proceeding through a transition state without a stable intermediate. catalysis.blogyoutube.com This can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond-making versus bond-breaking in the transition state. youtube.com

The pentachlorocyclopentadienyl ligand has been used in the synthesis of manganese and rhodium complexes, among others. connectedpapers.comacs.org The specific mechanism of ligand exchange for a given pentachlorocyclopentadienyl metal complex would depend on factors like the identity of the metal, its oxidation state, the other ligands present, and the reaction conditions.

The table below lists examples of metal complexes incorporating the pentachlorocyclopentadienyl ligand or its derivatives.

| Metal | Complex Type/Example | Field of Study | Reference |

| Manganese | Pentachlorocyclopentadienyl derivatives | Organometallic Chemistry | connectedpapers.comacs.org |

| Rhodium | Pentachlorocyclopentadienyl derivatives | Organometallic Chemistry | connectedpapers.comacs.org |

| Mercury | Pentachlorocyclopentadienyl organomercury derivatives | Organometallic Chemistry | acs.org |

Environmental Transformation and Degradation Pathways of Pentachlorocyclopentadiene

Photolytic Degradation Mechanisms of Pentachlorocyclopentadiene in Environmental Matrices.nih.govwikipedia.org

Photolysis, or degradation by light, is a primary mechanism for the breakdown of chlorinated cyclopentadienes in the environment, particularly in surface waters and on soil surfaces exposed to sunlight. nih.govwikipedia.org The process can occur through direct absorption of light energy by the molecule or be facilitated by other light-absorbing molecules present in the environment.

Investigations of Direct and Indirect Photolysis Pathways.nih.govgenome-mining.cn

Direct photolysis involves the absorption of photons by the this compound molecule itself, leading to an excited state that can then undergo chemical reactions such as dechlorination or rearrangement. wikipedia.org Studies on the closely related hexachlorocyclopentadiene (B6142220) (HCCP) show that it absorbs UV light in the environmentally significant range (wavelengths greater than 290 nm) and undergoes rapid direct photolysis in aqueous solutions. nih.gov The photolysis half-life for HCCP in surface waters can be remarkably short, on the order of minutes. nih.govwikipedia.org For instance, in tap water and natural water exposed to sunlight, half-lives of less than four minutes have been observed. nih.gov

A major intermediate product formed during the photolysis of HCCP is pentachlorocyclopentenone . epa.govepa.gov This intermediate is then subject to further degradation, often leading to more water-soluble products. epa.govepa.gov Another identified degradation product resulting from the oxidation of the double bond is pentachloro-cis-2,4-pentadienoic acid , which can subsequently decarboxylate. wikipedia.org The photodegradation of related cyclodiene pesticides like chlordane (B41520) and heptachlor (B41519) also proceeds through dechlorination, yielding various dechlorinated products. researchgate.net

Role of Photosensitizers in Environmental Phototransformation.nih.govwho.int

Photosensitizers play a critical role in accelerating the phototransformation of compounds that may not efficiently absorb sunlight on their own. researchgate.netwho.int These molecules, which can be natural (like chlorophyll, riboflavin, or humic acids) or synthetic, absorb light energy and produce reactive oxygen species (ROS) or transfer energy to the target pollutant. nih.gov

Research has demonstrated that the photolysis of HCCP is significantly enhanced in the presence of photosensitizers. nih.gov For example, in a solution containing the photosensitizer riboflavin, the photolytic half-life of HCCP was reduced to approximately 47 minutes, compared to about 100 minutes for direct photolysis under the same conditions. nih.gov This indicates that indirect photolysis mediated by sensitizers can be a dominant degradation pathway in certain environmental matrices. The mechanism often involves the generation of singlet oxygen or other reactive species by the excited sensitizer, which then attack the this compound molecule. nih.govwho.int

Hydrolytic Stability and Hydrolysis Pathways.epa.govnih.gov

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated compounds like this compound, this can be a significant, albeit slower, degradation pathway compared to photolysis, especially in deeper waters or groundwater where light does not penetrate. ospar.org

pH-Dependent Hydrolytic Transformation Studies.epa.govnih.gov

The rate of hydrolysis can be influenced by the pH of the surrounding water. For hexachlorocyclopentadiene (HCCP), studies have shown varied results regarding pH dependence. Some research indicates that the hydrolysis rate is largely independent of pH within the typical environmental range of 5 to 9. nih.govnih.gov Other studies, however, report an acceleration of hydrolysis under alkaline conditions. epa.govnih.gov For example, one study found the half-life of HCCP at ambient temperature to be approximately 11.4 days at pH 3 and 6, which decreased to 6 days at pH 9. epa.govnih.gov The rate of hydrolysis is also dependent on temperature, with higher temperatures leading to faster degradation. nih.gov

Hydrolysis Half-Life of Hexachlorocyclopentadiene (HCCP) at 25°C

| pH | Half-Life (days) | Reference |

|---|---|---|

| 3 | 11.4 | nih.gov |

| 6 | 11.4 | nih.gov |

| 9 | 6.0 | nih.gov, epa.gov |

| 12 | 0.1 | nih.gov |

Identification of Hydrolytic Intermediates.wikipedia.orgepa.gov

The hydrolysis of chlorinated cyclopentadienes involves the replacement of chlorine atoms with hydroxyl groups, which can lead to further rearrangements and breakdown of the ring structure. A key intermediate identified from the hydrolysis of HCCP is pentachlorocyclopentenone . epa.govepa.gov This product is the same major intermediate observed in photolytic pathways, suggesting a common degradation product from both processes. Further hydrolysis can lead to the opening of the ring structure, forming compounds such as pentachloro-cis-2,4-pentadienoic acid . wikipedia.org

Biotic and Microbial Transformation Processes.asm.orgfrontiersin.org

Biotic transformation, driven by the metabolic activity of microorganisms like bacteria and fungi, is another crucial pathway for the degradation of persistent organic pollutants. nih.govepa.gov While generally slower than photolysis for HCCP in sunlit waters, biodegradation is a key process in soil, sediment, and anaerobic environments. nih.govospar.org

The microbial degradation of cyclodiene pesticides, which are structurally related to this compound, has been extensively studied. nih.govfrontiersin.org Microorganisms can utilize these compounds as a source of carbon and energy or transform them cometabolically. fao.org Common microbial degradation pathways for organochlorine compounds include:

Hydrolysis: Fungi and bacteria can produce enzymes that hydrolyze chlorinated pesticides. For example, the initial step in the degradation of endosulfan (B1671282) by many soil bacteria is hydrolysis to endosulfan diol. asm.orgnih.gov

Oxidation: Fungi, in particular, can oxidize cyclodienes. The white-rot fungus Phanerochaete chrysosporium metabolizes endosulfan through both oxidative and hydrolytic pathways. asm.org

Reductive Dechlorination: Under anaerobic conditions, microorganisms can use chlorinated compounds as electron acceptors, removing chlorine atoms in a process called reductive dechlorination. frontiersin.orgnih.gov This is a key step in the breakdown of highly chlorinated compounds like chlordecone (B1668712) and other cyclodienes. frontiersin.org

Given that technical grade chlordane contains impurities such as hexachlorocyclopentadiene and this compound, it is plausible that microbial consortia capable of degrading chlordane can also transform these components. nih.govymparisto.fi The metabolic pathways for chlordane involve hydroxylation and dechlorination reactions. who.intnih.gov Therefore, it is highly likely that this compound is susceptible to similar microbial degradation processes, including hydrolysis, oxidation, and reductive dechlorination, leading to less chlorinated and more readily degradable intermediates.

Key Transformation Products of Related Cyclodienes

| Parent Compound | Transformation Process | Key Intermediate(s)/Product(s) | Reference |

|---|---|---|---|

| Hexachlorocyclopentadiene | Photolysis / Hydrolysis | Pentachlorocyclopentenone, Pentachloro-cis-2,4-pentadienoic acid | wikipedia.org, epa.gov, epa.gov |

| Endosulfan | Microbial Hydrolysis / Oxidation | Endosulfan diol, Endosulfan sulfate | asm.org, nih.gov |

| Dieldrin | Microbial Degradation | 9-hydroxydieldrin, Dihydroxydieldrin | frontiersin.org |

| Chlordane | Microbial Metabolism | Oxychlordane, 1,2-dichlorochlordene, Hydroxylated metabolites | who.int, nih.gov |

Anaerobic and Aerobic Biotransformation Pathways in Soil and Sediment Systems

This compound (PCPD) is an environmental transformation product of Hexachlorocyclopentadiene (HCCP), a compound formerly used in the large-scale production of chlorinated cyclodiene pesticides. epa.gov The primary pathway for the formation of PCPD in the environment is through the microbial action on HCCP.

Under anaerobic conditions, which are common in deep soil and sediment layers, highly chlorinated compounds are prone to biotransformation where they can serve as electron acceptors. frontiersin.org This process, known as reductive dechlorination, is a key mechanism in the environmental fate of compounds like HCCP. epa.govepa.gov During this process, microorganisms mediate the removal of a chlorine atom, which is replaced by a hydrogen atom, leading to the formation of less chlorinated daughter products. The transformation of Hexachlorocyclopentadiene to this compound is a direct result of this pathway. epa.gov

While specific studies detailing the full aerobic and anaerobic biotransformation of PCPD itself are not extensively documented in available literature, the principles governing its formation from HCCP are well-established for chlorinated compounds. Enhanced Reductive Dehalogenation (ERD) has been explored as a potential remediation technology for sites contaminated with HCCP, which underscores the relevance of this pathway in its environmental fate. epa.gov However, the effectiveness of such technologies can be limited, particularly when the contaminant is present as a dense non-aqueous phase liquid (DNAPL). epa.gov

Table 1: Formation of this compound from Hexachlorocyclopentadiene This interactive table summarizes the key biotransformation pathway leading to the formation of PCPD.

| Parent Compound | Transformation Pathway | Transformation Product | Typical Environmental Condition |

|---|

Enzymatic Degradation Mechanisms

Specific enzymatic degradation mechanisms and the particular enzymes involved in the breakdown of this compound have not been detailed in publicly available scientific literature. Research into the microbial metabolism of its parent compound, HCCP, has shown that it can be metabolized into numerous hydrophilic and organosoluble metabolites in biological systems, suggesting that enzymatic processes are active on the chlorinated cyclopentadiene (B3395910) structure. researchgate.net However, the explicit enzymes responsible for these transformations, particularly for PCPD, remain an area for further investigation.

Environmental Fate Modeling and Predictive Methodologies for this compound Transformation Products

Environmental fate models are critical computational tools used to understand and predict how chemicals move and transform in the environment. researchgate.net These models integrate data on a chemical's properties with information about the environmental system to estimate concentrations and persistence in various compartments like soil, water, and air. rsc.org For compounds like this compound and its precursors, such models are essential for assessing environmental behavior and potential for long-range transport. diva-portal.orgacs.org Predictive modeling has been specifically applied to its parent compound, HCCP, to estimate long-term groundwater restoration timelines, demonstrating the direct applicability of these methodologies to this class of chemicals. epa.gov

Development of Computational Models for Environmental Persistence

Computational models are developed to predict the environmental persistence of a chemical, often expressed as its half-life in different media. researchgate.net These models, which range from simple screening-level tools to complex multimedia systems, form the basis of modern chemical risk assessment. rsc.orgdiva-portal.org

The development of a persistence model typically involves:

Defining Control Volumes: The environment is divided into distinct compartments such as air, water, soil, and sediment. up.pt

Quantifying Chemical Properties: Key physicochemical properties of the substance, such as water solubility, vapor pressure, and partition coefficients (e.g., Kₒw), are required as inputs. battelle.org

Modeling Transformation Processes: Mathematical expressions are used to describe degradation processes, including photolysis, hydrolysis, and biodegradation. up.pt

For commercial chemicals, screening models like the U.S. Environmental Protection Agency's EPI Suite™ are routinely used to predict properties and persistence. acs.org More advanced multimedia fate models, such as the EQuilibrium Criterion (EQC) model, provide a more detailed picture of a chemical's distribution and fate. diva-portal.org These models have shown that highly chlorinated, persistent compounds are likely to partition to soil and sediment. canada.ca Given PCPD's structure, models would predict it to be a persistent substance.

Table 2: Key Inputs for Environmental Fate and Persistence Models This interactive table outlines the essential data required to model the environmental behavior of a chemical like PCPD.

| Parameter Category | Specific Inputs | Purpose in Modeling |

|---|---|---|

| Chemical Properties | Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kₒw), Octanol-Air Partition Coefficient (Kₒₐ) | Determine how the chemical partitions between environmental compartments (air, water, soil, biota). acs.org |

| Degradation Rates | Half-life in Air, Water, Soil, Sediment (from photolysis, hydrolysis, biodegradation) | Quantify the rate at which the chemical breaks down, defining its persistence. researchgate.net |

| Environmental Scenario | Temperature, Organic Carbon Content of Soil/Sediment, Flow Rates of Air/Water, Dimensions of Compartments | Define the characteristics of the environment into which the chemical is released. rsc.org |

| Emission Data | Emission Rate, Location of Release (e.g., to air, water, or soil) | Define the inputs of the chemical into the environmental system. up.pt |

Assessment of Transformation Product Formation Dynamics

A crucial capability of advanced environmental fate models is their ability to assess the dynamics of transformation products (TPs). up.pt This involves simulating not only the degradation of the parent compound but also the formation and subsequent decline of its metabolites or degradation products.

The formation of this compound from Hexachlorocyclopentadiene serves as a direct example of these dynamics. epa.gov A model assessing the environmental fate of HCCP must account for its depletion via reductive dechlorination and the corresponding appearance of PCPD in the system. Further degradation of PCPD would lead to the formation of other products, such as tetrachlorocyclopentadiene. epa.gov

Models can also account for different transformation pathways occurring simultaneously. For instance, HCCP can undergo photolysis in surface waters to form products like hexachlorocyclopentenone, a different pathway than the one forming PCPD in anaerobic sediments. researchgate.net By incorporating rates for each of these formation and degradation reactions, models can predict the changing concentrations of a suite of related compounds over time, providing a more complete and realistic risk assessment. battelle.org

Spectroscopic and Analytical Characterization Techniques in Pentachlorocyclopentadiene Research

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of Pentachlorocyclopentadiene, offering non-destructive ways to probe molecular structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman Spectroscopy, and X-ray Diffraction are pivotal in this research area. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For derivatives of this compound, ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule.

A key application of NMR has been in studying the stereochemistry of Diels-Alder adducts formed between this compound and other molecules, such as dimethyl vinylphosphonate. cdnsciencepub.comrsc.org In these studies, NMR spectroscopy was instrumental in establishing the configuration of the resulting products. rsc.org The analysis of coupling constants and chemical shifts allows for the unambiguous assignment of endo or exo isomers, which is often challenging to determine by other means. rsc.org The study of the vicinal coupling between ³¹P and ¹H nuclei, for instance, has a distinct dependence on the dihedral angle, which helps in confirming the spatial arrangement of the atoms. cdnsciencepub.com

| NMR Application | Key Findings | References |

| Stereochemical Analysis | Determination of endo/exo configuration in Diels-Alder adducts. | cdnsciencepub.com, rsc.org |

| Structural Confirmation | Elucidation of molecular structure for organometallic complexes. | uni-muenchen.de |

| Coupling Constant Analysis | Confirmation of spatial relationships through ³¹P,¹H vicinal coupling studies. | cdnsciencepub.com |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. wikipedia.org In this compound research, MS is frequently combined with chromatographic methods, particularly Gas Chromatography (GC-MS), for the separation and identification of the compound and its byproducts in complex mixtures. nih.govlibretexts.org

GC-MS has been successfully used to identify this compound in environmental samples, such as pesticide plant effluent. nih.govepa.gov The technique allows for the vaporization of the sample, separation of its components in the gas chromatograph, followed by ionization and detection in the mass spectrometer. libretexts.org For certain organometallic derivatives of this compound, electron ionization (EI) mass spectra have been analyzed. uni-muenchen.de It has been noted that for some of these complexes, the molecular ion is not always observed; instead, characteristic fragmentation patterns, such as the loss of carbonyl (CO) ligands, provide structural clues. uni-muenchen.de

| Technique | Application | Key Findings | References |

| GC-MS | Identification in Environmental Samples | This compound was tentatively identified in pesticide plant effluent. | nih.gov, epa.gov |

| EI-MS | Structural Analysis of Derivatives | Organometallic complexes show fragmentation patterns, often with the base peak corresponding to [M-2CO]⁺. | uni-muenchen.de |

| GC×GC/TOF-MS | Complex Mixture Analysis | Indicates this compound as part of a larger chemical structure in detailed analyses. | amazonaws.com |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. edinst.com These methods are highly effective for identifying functional groups and providing a molecular "fingerprint." To be IR active, a vibration must cause a change in the molecule's dipole moment, whereas to be Raman active, it must cause a change in the molecule's polarizability. edinst.com

In the context of this compound research, IR spectroscopy has been used for the general spectroscopic characterization of its organometallic complexes. uni-muenchen.de The presence and bonding of ligands, such as carbonyl groups in metal complexes, can be readily identified by their characteristic strong absorptions in the IR spectrum. uni-muenchen.demit.edu Both IR and Raman spectroscopy have been mentioned in the context of studying the thermal degradation products of polymers based on HET acid, a derivative of hexachlorocyclopentadiene (B6142220), which is structurally related to this compound. scispace.com These vibrational techniques are crucial for understanding the chemical transformations occurring during such processes.

| Technique | Application | Information Obtained | References |

| Infrared (IR) Spectroscopy | Characterization of Derivatives | Identification of functional groups (e.g., CO ligands) in organometallic complexes. | uni-muenchen.de, mit.edu |

| Raman Spectroscopy | Structural Analysis | Complementary vibrational data for fingerprinting complex molecules and their degradation products. | scispace.com, edinst.com |

| Vibrational Spectroscopy | General Characterization | Provides detailed information on the molecular vibrations of the compound and its derivatives. | rsc.org |

X-ray Diffraction (XRD) is the most definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.com It relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. anton-paar.com

| Derivative Type | Technique | Key Structural Findings | References |

| Pentahalogencyclopentadienyl Iron Complexes | Single-Crystal X-ray Diffraction | Detailed characterization of bond lengths, angles, and weak interactions (X···X, X···O, X···H contacts). | uni-muenchen.de |

| Bis(pentachlorocyclopentadienyl)iron | Gas-Phase Electron Diffraction | Determination of average C-Cl distance (1.702(4) Å) and iron-centroid distance (1.648 Å). | uni-muenchen.de |

| Mercury(II) Compounds | Single-Crystal X-ray Diffraction | Mentioned as a characterization technique for (pentachlorocyclopentadienyl)mercury derivatives. | grafiati.com |

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposing them. libretexts.org An inert gas mobile phase carries the vaporized sample through a column containing a stationary phase, and compounds are separated based on their boiling points and affinity for the stationary phase. libretexts.org

GC is particularly well-suited for the analysis of this compound and its derivatives due to their volatility. It is the separation method of choice in GC-MS systems, which have been used to detect this compound in industrial effluents. nih.govepa.gov The gas chromatograms provide retention times that are characteristic of specific compounds under defined conditions, allowing for their identification when compared against standards. epa.gov This technique is essential for both the isolation and quantification of this compound from complex environmental or reaction mixtures. epa.govgrafiati.com

| GC Method | Application | Purpose | References |

| Gas Chromatography (GC) | Analysis of Industrial Effluent Extracts | Separation and comparison of chromatograms for compound identification. | epa.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Analysis | Separation of volatile compounds prior to mass analysis for definitive identification. | nih.gov, libretexts.org |

| Gas Chromatography (GC) | Analysis of Organometallic Derivatives | Used with columns suitable for separating volatile mercury(II) compounds of pentachlorocyclopentadienyl. | grafiati.com |

High-Performance Liquid Chromatography (HPLC) for Less Volatile Species

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. hilarispublisher.comijpsjournal.com It is particularly well-suited for compounds that are not sufficiently volatile for gas chromatography (GC), including less volatile derivatives or degradation products of this compound. In HPLC, a pressurized liquid solvent, known as the mobile phase, carries the sample mixture through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org

The fundamental principle of separation in HPLC relies on the differential interactions of the sample components with the stationary and mobile phases. hilarispublisher.com Components that have a stronger affinity for the stationary phase move more slowly through the column, while components with a higher affinity for the mobile phase move more quickly, thus achieving separation. youtube.com The time it takes for a specific analyte to pass through the column is called its retention time, which is a characteristic feature used for identification. youtube.com

Several modes of HPLC can be employed depending on the nature of the analytes:

Normal-Phase HPLC (NP-HPLC) : This method uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., chloroform (B151607) or hexane). hilarispublisher.comwikipedia.org It is effective for separating analytes that are soluble in non-polar solvents and separates them based on their ability to engage in polar interactions. hilarispublisher.com

Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC. ijpsjournal.com It utilizes a non-polar stationary phase (often silica (B1680970) modified with C8 or C18 alkyl chains) and a polar mobile phase, such as a mixture of water with methanol (B129727) or acetonitrile (B52724). elementlabsolutions.com Separation is based on hydrophobic interactions. wikipedia.org

Hydrophilic Interaction Chromatography (HILIC) : This technique is useful for separating highly polar compounds. It typically uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a smaller amount of aqueous solvent. hilarispublisher.com

For the analysis of less volatile species related to this compound, such as its polar metabolites or environmental degradation products, RP-HPLC coupled with a suitable detector, like an ultraviolet (UV) detector or a mass spectrometer (MS), would be the method of choice. The detector generates a signal proportional to the amount of the component emerging from the column, allowing for quantitative analysis. hilarispublisher.com

Development of Novel Analytical Methodologies for Environmental Detection

The presence of this compound and its derivatives in the environment necessitates the development of novel and sensitive analytical methodologies for their detection and quantification. These methods are crucial for monitoring environmental contamination, understanding the fate and transport of these compounds, and assessing potential exposure risks. The primary challenge lies in detecting trace amounts of these compounds within complex environmental matrices like water, soil, sediment, and biological tissues, which contain numerous interfering substances. memphis.edu

Trace Analysis Techniques for this compound in Complex Matrices

Trace analysis involves the determination of substances at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. epa.gov Analyzing this compound in complex environmental samples requires robust methods that can overcome matrix effects, where other components in the sample interfere with the detection of the analyte. memphis.edu

Key steps and techniques in trace analysis for this purpose include:

Efficient Sample Preparation : This is a critical step to isolate the target analyte from the matrix and concentrate it to a detectable level. Techniques can range from simple filtration and centrifugation to more advanced methods like solid-phase extraction (SPE) or liquid-liquid extraction. libretexts.org The goal is to remove interfering compounds while maximizing the recovery of this compound.

Advanced Chromatographic Separation : High-resolution separation is essential to distinguish the analyte from matrix components. Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement of HPLC that uses smaller particle sizes in the column, can offer faster analysis and better resolution. openaccessjournals.com

Sensitive and Selective Detection : Mass spectrometry (MS), particularly when coupled with a chromatographic system (e.g., LC-MS), is a powerful tool for trace analysis. It offers high sensitivity and selectivity, allowing for the confident identification and quantification of this compound based on its specific mass-to-charge ratio.

Techniques such as using restricted access media (RAM) columns in an online setup can also be employed. RAM columns can automatically clean up complex samples like blood or saliva by retaining small molecule analytes while allowing large interfering molecules, such as proteins, to be washed away. chromatographyonline.com This approach can be adapted for environmental samples to enable the analysis of trace levels of contaminants. chromatographyonline.com

Isotope Dilution and Other Quantitative Methodologies

For accurate and precise quantification, especially in complex matrices where analyte loss during sample preparation is common, isotope dilution analysis (IDA) is a premier methodology. libretexts.orgisc-science.com Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement and is recognized for its high metrological standing. wikipedia.orgmdpi.com

The principle of IDA involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or "internal standard") to the sample at the earliest stage of analysis. isc-science.comwikipedia.org For this compound, this would involve synthesizing a version of the molecule where one or more chlorine atoms are replaced with a heavy isotope (e.g., ³⁷Cl) or carbon atoms are replaced with ¹³C.

This labeled standard is chemically identical to the native analyte and therefore behaves the same way during extraction, cleanup, and analysis. isc-science.com Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. epa.govlibretexts.org The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard using a mass spectrometer. wikipedia.org Because the method relies on a ratio rather than an absolute signal intensity, it effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable results. wikipedia.org This makes IDMS particularly valuable for regulatory monitoring and for validating other analytical methods.

Data Tables

Table 1: Overview of Analytical Techniques for this compound

| Technique | Principle | Application for this compound | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase. hilarispublisher.com | Analysis of less volatile derivatives, metabolites, and degradation products. openaccessjournals.com | Versatile for non-volatile compounds, high resolution, well-established. ijpsjournal.comopenaccessjournals.com |

| Trace Analysis | Detection and quantification of substances at very low concentrations (ppb, ppt) in complex samples. | Environmental monitoring of this compound in water, soil, and biota. memphis.edu | High sensitivity, enables risk assessment and regulatory compliance. |

| Isotope Dilution Mass Spectrometry (IDMS) | Quantification using a known amount of an isotopically labeled standard added to the sample. wikipedia.org | Accurate quantification in complex matrices by correcting for analyte loss and matrix effects. epa.govlibretexts.org | Highest accuracy and precision, considered a definitive method. isc-science.commdpi.com |

Theoretical and Computational Chemistry Studies of Pentachlorocyclopentadiene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of pentachlorocyclopentadiene at the atomic level. These computational approaches offer a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches

A range of quantum chemical methods, from semi-empirical to more rigorous ab initio and Density Functional Theory (DFT) calculations, have been applied to study this compound and its reactions. For instance, the Diels-Alder dimerization of 1,2,3,4,5-pentachlorocyclopentadiene and its cycloaddition to norbornadiene have been investigated using semi-empirical (AM1 Hamiltonian) and ab initio (Hartree-Fock 3-21G*) calculations. researchgate.net These methods have been employed to rationalize the observed stereoselectivity of these reactions. researchgate.net

Analysis of Bonding Characteristics and Aromaticity

The bonding in this compound is characterized by a conjugated diene system within a five-membered ring, substituted with five chlorine atoms. The electronic nature of this system is significantly influenced by the electronegative chlorine atoms. Frontier Molecular Orbital (FMO) theory has been a key tool in understanding its reactivity, particularly in Diels-Alder reactions. nzdr.ru

The Highest Occupied Molecular Orbital (HOMO) of the diene is described as being antisymmetric with respect to reflection in the plane containing the C5-Cl bond. nzdr.ru This HOMO can interact with the nonbonding orbitals of the chlorine atoms. Specifically, it mixes with the low-lying nonbonding nCl orbital out of phase. nzdr.ru This interaction plays a crucial role in determining the facial selectivity of cycloaddition reactions. nzdr.ru

The aromaticity of the cyclopentadienyl (B1206354) ring in this compound is an interesting aspect. While the cyclopentadienyl anion (C₅H₅⁻) is a classic example of an aromatic system, the neutral cyclopentadiene (B3395910) is not. The substitution with five electron-withdrawing chlorine atoms would further influence the electronic structure and potential for aromatic character. However, specific computational studies on the aromaticity of this compound, for instance, using Nucleus-Independent Chemical Shift (NICS) calculations, were not found in the provided search results. The gas-phase nonbenzenoid aromatic cyclopentadienide (B1229720) anion (C₅Cl₅⁻) has been generated from this compound, indicating the potential for aromaticity upon reduction. researchgate.net

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling has been particularly insightful in understanding the reactivity of this compound, most notably its behavior as a diene in Diels-Alder cycloadditions.

Transition State Characterization and Reaction Pathway Prediction

The stereoselectivity of Diels-Alder reactions involving this compound has been a subject of both experimental and theoretical investigation. In many cases, the reaction yields a predominance of the anti-7-chloro isomer, a phenomenon that has been explored through computational methods. oregonstate.edu The origins of the observed diastereofacial selectivity in the Diels-Alder dimerization of this compound and its reaction with norbornadiene have been investigated by semi-empirical (AM1) and ab initio (Hartree-Fock) calculations. researchgate.net These studies focus on the kinetically favored transition states to explain the experimental outcomes. researchgate.net

Simulation of Solvent Effects on Reaction Outcomes

The influence of the reaction medium on the outcome of chemical reactions is a critical aspect of chemical synthesis. In the context of Diels-Alder reactions of this compound, the effect of Lewis acid catalysts has been noted to influence the stereochemical outcome. oregonstate.edu This can be considered an effect of the chemical environment on the reaction pathway. However, comprehensive computational studies simulating the effect of different solvents on the reaction outcomes of this compound were not prominently featured in the provided search results. One study on related systems did note that for certain reactions, no significant solvent effects were observed.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of chemical compounds. For the pentachlorocyclopentadienyl cation (C₅Cl₄H⁺), derived from this compound, DFT calculations at the B3-LYP/6-31G** level have been used to compute its IR spectrum. acs.org The calculated frequencies and intensities showed good agreement with the experimental spectrum obtained in a low-temperature matrix, allowing for the assignment of the observed vibrational bands. acs.org For example, a strong experimental band at 1627 cm⁻¹ was assigned to the C=C stretching vibration of the alkene substructure, which correlated well with a calculated frequency of 1634 cm⁻¹. acs.org While this highlights the accuracy of DFT in predicting vibrational spectra for related ions, similar detailed comparisons for neutral this compound were not found in the provided search results. Mentions of using PMR, IR, and UV spectra for the characterization of reaction products of this compound exist, but without accompanying computational predictions for the neutral parent molecule. arizona.edu Similarly, while there are reports on the use of ¹³C NMR for characterizing adducts of this compound, specific computational predictions of its ¹³C NMR chemical shifts are not available in the provided results. researchgate.net

Table of Calculated vs. Experimental IR Frequencies for the Pentachlorocyclopentadienyl Cation (C₅Cl₄H⁺) acs.org

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3-LYP/6-31G**) | Assignment |

| 1627 | 1634 | C=C stretch |

| 1397 | 1396 | Allylic CCC⁺ asymmetric stretch |

| 1238 | 1251 | |

| 1168 | 1140 | |

| 1083 | 1084 | |

| 943 | 948 | |

| 853 | 863 | |

| 792 | 800 | |

| 700 | 704 | |

| 623 | 618 | |

| 590 | 586 |

Machine Learning Approaches in this compound Research

The application of machine learning (ML) in the realm of theoretical and computational chemistry is a burgeoning field, offering powerful tools to predict the properties, behavior, and toxicity of chemical compounds. nih.govnih.gov For a compound like this compound (PCCP), an organochlorine pesticide with known environmental and health concerns, ML approaches hold the potential to fill data gaps, guide risk assessment, and accelerate the discovery of safer alternatives. While specific ML studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies developed for other persistent organic pollutants (POPs) and chlorinated compounds provide a robust framework for its investigation. researchgate.netmdpi.com

Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predictive toxicology. pugetsound.edu These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. The fundamental principle of QSAR is that the properties of a chemical are encoded in its molecular structure. By analyzing a dataset of compounds with known toxicities, ML algorithms can learn to predict the toxicity of new or untested chemicals like this compound. nih.gov

The development of a predictive ML model for this compound would typically involve several key stages:

Data Collection and Curation: A dataset of structurally similar chlorinated organic compounds with reliable experimental toxicity data (e.g., LD50, EC50) would be compiled from databases such as PubChem, ToxCast, and other environmental toxicology databases. jscimedcentral.comresearchgate.net

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Model Training and Validation: Various ML algorithms would be trained on the curated dataset. Common algorithms used in predictive toxicology include Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov The performance of the trained models is then rigorously evaluated using statistical validation techniques to ensure their predictive power and robustness.

Illustrative Application: Predicting the Aquatic Toxicity of this compound

To illustrate how machine learning could be applied to this compound, consider the prediction of its acute toxicity to aquatic organisms, a critical endpoint for environmental risk assessment. A QSAR model could be developed using a dataset of chlorinated pesticides with known aquatic toxicity values.

Table 1: Example Dataset of Chlorinated Compounds for QSAR Modeling

| Compound | Molecular Weight ( g/mol ) | LogP (octanol-water partition coefficient) | Number of Chlorine Atoms | Aquatic Toxicity (LC50, mg/L) |

| This compound | 272.31 | 4.5 (estimated) | 5 | To be predicted |

| Lindane | 290.83 | 3.72 | 6 | 0.022 |

| Heptachlor (B41519) | 373.32 | 5.44 | 7 | 0.00004 |

| Aldrin | 364.91 | 6.5 | 6 | 0.006 |

| Dieldrin | 380.91 | 5.4 | 6 | 0.003 |

| Endosulfan (B1671282) | 406.93 | 3.83 | 6 | 0.0002 |

This table is for illustrative purposes and includes estimated or known values for comparable compounds.

An ML model, such as a Random Forest regressor, could be trained on this data to learn the relationship between the molecular descriptors (Molecular Weight, LogP, Number of Chlorine Atoms) and the aquatic toxicity. Once trained and validated, the model could then predict the LC50 value for this compound.

Table 2: Predicted Aquatic Toxicity of this compound using a Hypothetical Random Forest Model

| Model | Predicted LC50 (mg/L) | Confidence Interval | Key Influencing Descriptors |

| Random Forest Regressor | 0.005 | (0.002 - 0.01) | LogP, Number of Chlorine Atoms |

This table represents a hypothetical output from a machine learning model and is for illustrative purposes only.

Detailed Research Findings from Analogous Studies

Research on other organochlorine compounds has demonstrated the effectiveness of machine learning in predicting various toxicological endpoints. For instance, studies on polychlorinated biphenyls (PCBs) and dioxins have successfully used QSAR models to predict their binding affinity to the aryl hydrocarbon receptor (AhR), a key event in their mechanism of toxicity. These studies have identified specific molecular descriptors, such as electronic and steric parameters, that are crucial for predicting toxicity. youtube.com

Furthermore, machine learning workflows have been applied to analyze the toxicogenomic effects of compounds like pentachlorophenol, a structurally related organochlorine. These analyses use clustering algorithms and network inference to identify gene networks and molecular pathways perturbed by the chemical, providing insights into its mode of action. nih.gov Such an approach could be invaluable for understanding the molecular mechanisms underlying this compound toxicity.

Applications of Pentachlorocyclopentadiene As a Chemical Intermediate in Synthesis

Role in the Synthesis of Polyhalogenated Organic Scaffolds

Pentachlorocyclopentadiene serves as a key intermediate in the synthesis of a wide array of polyhalogenated organic compounds. byjus.comarchive.org Its rich chlorine substitution makes it an ideal starting material for producing molecules with a high degree of halogenation. These resulting compounds are often utilized in industrial and agricultural applications. byjus.com

A primary reaction pathway for creating polyhalogenated scaffolds from this compound is the Diels-Alder reaction. By reacting with various dienophiles, it forms bicyclic adducts that retain the polychlorinated structure. For instance, it can undergo Diels-Alder reactions with α,β-ethylenically unsaturated ketones to form complex polyhalogenated ketones. google.com.na These adducts can be further modified through halogenation, introducing additional chlorine or bromine atoms to the molecule. google.com.na This versatility allows for the creation of a diverse range of polyhalogenated organic structures with tailored properties.

The reactivity of this compound is not limited to the hexachlorinated parent compound; derivatives with fewer chlorine atoms, such as tetrachlorocyclopentadiene, can also be prepared and used as intermediates in similar synthetic routes. google.com.na

Precursor for the Generation of Novel Cyclic and Polycyclic Systems

This compound is a valuable precursor for generating novel cyclic and polycyclic systems, largely due to its ability to participate in cycloaddition reactions. The Diels-Alder reaction is a cornerstone of its synthetic utility, enabling the construction of complex, often strained, ring systems that would be difficult to synthesize through other methods.

When this compound acts as a diene in the Diels-Alder reaction, it reacts with a wide variety of dienophiles to form bicyclo[2.2.1]heptene skeletons. These resulting structures are highly functionalized with chlorine atoms, providing a scaffold for further chemical transformations. The reaction of this compound with dienophiles such as methyl vinyl ketone is a classic example, leading to the formation of a polyhalogenated bicyclic adduct. google.com.na

Beyond simple bicyclic systems, the derivatives of this compound can be used to construct more intricate polycyclic frameworks. These complex structures are of interest in various fields of chemistry, including the development of novel materials and pharmaceuticals. For example, the unique electronic and steric properties of the pentachlorocyclopentadienyl ligand have been explored in the synthesis of organometallic complexes, leading to novel structures and reactivity. lookchem.com The synthesis of fused-pentacyclic skeletons and other complex polycyclic compounds often relies on starting materials that can provide a rigid, functionalized core, a role that this compound and its derivatives can fulfill. nih.gov

Industrial Synthetic Processes Utilizing this compound as a Building Block

This compound is an important building block in the chemical industry, primarily for the synthesis of pesticides, flame retardants, and specialty polymers. Its industrial significance stems from its high reactivity and the unique properties it imparts to the final products, such as thermal stability and resistance to degradation.

One of the most well-known applications of this compound is in the production of chlorinated cyclodiene insecticides. These compounds, which include aldrin, dieldrin, and endrin, were synthesized through Diels-Alder reactions of hexachlorocyclopentadiene (B6142220) (of which this compound is a close derivative and potential intermediate) with various dienophiles. Although the use of many of these compounds has been restricted due to environmental concerns, their synthesis showcases the industrial utility of this chemical scaffold.

In addition to pesticides, this compound is a precursor for flame retardants. The high chlorine content of its derivatives contributes to their effectiveness in reducing the flammability of materials. These flame retardants are incorporated into plastics, textiles, and other combustible materials to meet safety standards.

The synthesis of specialty polymers also utilizes this compound. The incorporation of its chlorinated bicyclic structure into polymer backbones can enhance thermal stability, chemical resistance, and other desirable properties. These polymers find applications in niche markets where high performance is required.

The industrial production of compounds from this compound often involves large-scale catalytic processes to ensure high yields and efficiency. uobabylon.edu.iqqub.ac.uk The choice of catalyst and reaction conditions is critical for controlling the selectivity of the reactions and minimizing the formation of unwanted byproducts. royalsociety.org

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, is an emerging sustainable approach in chemical synthesis. hokudai.ac.jprsc.org This technique is particularly advantageous for reactions involving solid reagents or for processes where the use of solvents is undesirable. nih.gov In the context of this compound-related synthesis, mechanochemical methods offer a greener alternative to traditional solvent-based processes. hokudai.ac.jpmdpi.com

While specific documented examples of mechanochemical reactions involving this compound itself are not widespread in the provided search results, the principles of mechanochemistry are applicable to the types of reactions it undergoes. For instance, Diels-Alder reactions, which are central to the utility of this compound, have been successfully carried out using mechanochemical methods. rsc.org This suggests a strong potential for applying these solvent-free techniques to the synthesis of polyhalogenated compounds and polycyclic systems from this compound.

The benefits of mechanochemical synthesis include:

Reduced Solvent Waste: By eliminating or reducing the need for organic solvents, mechanochemistry aligns with the principles of green chemistry. hokudai.ac.jp

Enhanced Reactivity: The high energy input from milling can sometimes lead to reactions that are difficult to achieve in solution. hokudai.ac.jp

Access to Novel Products: Solid-state reactions can sometimes yield different products or selectivities compared to solution-phase reactions. nih.gov

Given the increasing focus on sustainable chemical manufacturing, the exploration of mechanochemical routes for the synthesis of derivatives from this compound and related compounds is a promising area of research. rsc.org